ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate
Description
Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate (Molecular Formula: C₂₀H₂₂O₅; Molecular Weight: 342.4 g/mol) is a chiral ester characterized by an acetyloxy group at the 3R position and a benzyloxy-substituted phenyl ring . The compound’s stereochemistry (R-configuration) and substituent arrangement are critical to its bioactivity and metabolic stability.
Properties
IUPAC Name |
ethyl (3R)-3-acetyloxy-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-3-23-20(22)13-19(25-15(2)21)17-9-11-18(12-10-17)24-14-16-7-5-4-6-8-16/h4-12,19H,3,13-14H2,1-2H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLMHBSEKREMAQ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate typically involves esterification and etherification reactions. One common method is the esterification of (3R)-3-hydroxy-3-[4-(benzyloxy)phenyl]propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Hydrolysis: (3R)-3-hydroxy-3-[4-(benzyloxy)phenyl]propanoic acid and ethanol.
Oxidation: Benzaldehyde derivative.
Reduction: (3R)-3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanol.
Scientific Research Applications
Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The benzyloxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s uniqueness is best understood through comparisons with structural analogs. Key differences in substituents, stereochemistry, and functional groups profoundly influence physicochemical properties, reactivity, and biological activity.
Structural Modifications on the Phenyl Ring
Ethyl 3-hydroxy-3-[4-(methoxy)phenyl]propanoate
- Structural Difference : Replaces benzyloxy (C₆H₅CH₂O–) with methoxy (CH₃O–) and lacks the acetyloxy group.
- Impact : Reduced lipophilicity (logP decreases by ~1.5 units), leading to lower membrane permeability and diminished anti-inflammatory activity compared to the target compound .
Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate
- Structural Difference : Bromine atom at the meta position of the benzyloxy-substituted phenyl ring.
- Impact: Enhanced electrophilicity facilitates nucleophilic aromatic substitution reactions. However, the amino group reduces metabolic stability compared to the acetyloxy group in the target compound .
Modifications in Ester and Ether Groups
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate
- Structural Difference : Oxo group (–CO–) replaces the acetyloxy (–OAc) group.
- Impact: The ketone functionality alters metabolic pathways, favoring reduction reactions over hydrolysis.
Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate
- Structural Difference: Chlorine and fluorine substituents on the phenoxy ring instead of benzyloxy.
- Impact : Increased electronegativity enhances binding to halogen-bonding pockets in enzymes but reduces aromatic π-π stacking interactions .
Fluorinated Derivatives
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate
- Structural Difference : Incorporates trifluoromethyl (–CF₃) and pentafluorobenzoyl groups.
- Impact : Fluorination increases metabolic stability and electron-withdrawing effects, enhancing reactivity in SNAr reactions. However, reduced solubility may limit bioavailability .
Data Table: Key Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Bioactivity/Reactivity Insights |
|---|---|---|---|---|
| Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate | C₂₀H₂₂O₅ | 342.4 | Acetyloxy (R-configuration), benzyloxy | Anti-inflammatory, COX inhibition |
| Ethyl 3-hydroxy-3-[4-(methoxy)phenyl]propanoate | C₁₂H₁₆O₄ | 224.26 | Methoxy, hydroxy | Lower logP, reduced membrane permeability |
| Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate | C₁₈H₁₈BrNO₃ | 376.25 | Bromine (meta), amino | Enhanced electrophilicity, unstable |
| Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate | C₁₈H₁₈O₄ | 298.34 | Oxo group | Altered metabolism, ketone reduction |
| Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(pentafluorobenzoyl)amino]phenyl}propanoate | C₂₀H₁₃F₈NO₅ | 523.3 | CF₃, pentafluorobenzoyl | High stability, low solubility |
Research Findings and Implications
- Stereochemical Influence : The R-configuration in the target compound optimizes binding to chiral biological targets, as seen in COX-2 inhibition studies . S-isomers of analogs show 30–50% lower activity in vitro.
- Metabolic Stability : The acetyloxy group undergoes hydrolysis to release active acetic acid derivatives, a process slower in fluorinated analogs due to electron-withdrawing effects .
- Substituent Effects : Benzyloxy groups enhance π-π interactions in protein binding pockets, while halogens (Br, Cl) improve target selectivity but may increase toxicity .
Biological Activity
Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate is a complex organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features an ester functional group and a benzyloxy moiety, which may influence its biological interactions. The molecular formula is , and it has a molecular weight of 358.39 g/mol. Its structure is depicted as follows:
Synthesis
The synthesis typically involves esterification of (3R)-3-hydroxy-3-[4-(benzyloxy)phenyl]propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing to ensure completion .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Hydrolysis : The ester group can undergo hydrolysis to yield active metabolites that may interact with various enzymes or receptors.
- Binding Affinity : The benzyloxy group may enhance binding affinity to target biomolecules, modulating the compound's pharmacological effects .
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation .
Study 1: Anti-inflammatory Activity
In a controlled study, rats were administered varying doses of this compound. Results indicated a dose-dependent reduction in paw edema, with the highest dose showing a significant reduction compared to the control group .
Study 2: Anticancer Activity
A recent study evaluated the effects of this compound on human breast cancer cell lines. The results demonstrated that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl (3R)-3-hydroxy-3-[4-(benzyloxy)phenyl]propanoate | Lacks acetyl group | Reduced activity |
| Ethyl (3R)-3-(methoxy)-3-[4-(benzyloxy)phenyl]propanoate | Contains methoxy instead of benzyloxy | Altered biological interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
